molecular formula C20H15F3N4O6 B2601783 3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one CAS No. 338976-29-7

3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one

Cat. No.: B2601783
CAS No.: 338976-29-7
M. Wt: 464.357
InChI Key: XEWCHXMNFLSCKV-BOPFTXTBSA-N
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Description

3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one is a complex organic compound characterized by the presence of a benzofuranone core, a piperazine ring, and a trifluoromethyl group

Scientific Research Applications

3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzofuranone core, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in target cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one is unique due to its combination of a benzofuranone core, a piperazine ring, and multiple functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

(3Z)-3-[[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O6/c21-20(22,23)12-9-15(26(29)30)18(16(10-12)27(31)32)25-7-5-24(6-8-25)11-17-13-3-1-2-4-14(13)19(28)33-17/h1-4,9-11H,5-8H2/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWCHXMNFLSCKV-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C2C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C\2/C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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